6-Carboxyfluorescein

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h1-9,22-23H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDTCNHAFUJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062965 | |

| Record name | 6-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3301-79-9 | |

| Record name | 6-Carboxyfluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3',6'-dihydroxy-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Carboxyfluorescein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHJ853P6SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Carboxyfluorescein (6-FAM): An In-Depth Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein (6-FAM) is a highly versatile and widely utilized fluorescent dye in the field of molecular biology. As a derivative of fluorescein, it exhibits a bright green fluorescence with a high quantum yield, making it an ideal reporter molecule for a multitude of applications.[1][2] Its chemical structure includes a carboxylic acid group, which allows for straightforward covalent attachment to various biomolecules, including proteins, peptides, and most notably, nucleic acids.[3][4] This guide provides a comprehensive technical overview of 6-FAM, its core applications, detailed experimental protocols, and quantitative data to support its use in research and drug development.

Core Properties of this compound (6-FAM)

The utility of 6-FAM in molecular biology is underpinned by its photophysical properties. It is efficiently excited by the 488 nm spectral line of the argon-ion laser, a common feature of many fluorescence detection instruments.[1] The dye is typically used in a pH range of 7.5 to 8.5, as its fluorescence can decrease at lower pH levels.[5]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 376.32 g/mol | [6][7] |

| Excitation Maximum (λex) | 492 - 495 nm | [1][7][8] |

| Emission Maximum (λem) | 517 - 520 nm | [1][7][8] |

| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ | [1][9] |

| Quantum Yield (Φ) | ~0.93 (free acid) | [10] |

Core Applications in Molecular Biology

The reactivity of the carboxylic acid group on 6-FAM, often activated as an N-hydroxysuccinimide (NHS) ester, allows for its conjugation to primary amines on biomolecules, forming stable amide bonds.[11][12][13] This property makes it a workhorse for labeling oligonucleotides, which are then used in a variety of downstream applications.

Nucleic Acid Labeling

6-FAM is a cornerstone for labeling DNA and RNA probes and primers.[3][4] These labeled oligonucleotides are central to numerous molecular biology techniques:

-

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR): 6-FAM is frequently used as the reporter dye in hydrolysis probes (e.g., TaqMan® probes), Scorpion® primers, and Molecular Beacons.[14] In these applications, the fluorescence of 6-FAM is initially quenched. Upon hybridization to the target sequence and subsequent enzymatic cleavage or conformational change, the fluorescence is liberated, allowing for real-time monitoring of DNA amplification.[14] 6-FAM is often paired with the dark quencher BHQ-1 due to their excellent spectral overlap.[14]

-

DNA Sequencing: 6-FAM labeled primers are extensively used in Sanger sequencing to generate fluorescently labeled DNA fragments for detection by automated sequencers.[14]

-

Fluorescence In Situ Hybridization (FISH): 6-FAM labeled oligonucleotide probes are used to detect and localize specific DNA or RNA sequences within chromosomes, cells, and tissues.[1][15] This technique is invaluable for cytogenetics, cancer diagnosis, and gene expression analysis.[3]

-

Genotyping: Applications such as Amplified Fragment Length Polymorphism (AFLP) and microsatellite analysis utilize 6-FAM labeled primers to generate fluorescently tagged fragments for genetic analysis.[14]

Other Applications

Beyond nucleic acids, 6-FAM is also employed in:

-

Flow Cytometry: Labeling of proteins and peptides with 6-FAM enables their detection and quantification in flow cytometry.[1]

-

Fluorescence Microscopy: Covalently attached 6-FAM allows for the visualization of biomolecules within cells and tissues.[1]

-

Liposome Leakage Assays: The self-quenching property of 6-FAM at high concentrations allows it to be encapsulated in liposomes to study membrane permeability.

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments involving 6-FAM.

Protocol 1: 5'-Labeling of an Amine-Modified Oligonucleotide with 6-FAM NHS Ester

This protocol describes the post-synthesis conjugation of a 6-FAM NHS ester to an oligonucleotide that has been synthesized with a 5' amino modifier.

Materials:

-

5'-amino-modified oligonucleotide

-

6-FAM NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

Nuclease-free water

-

Ethanol (absolute)

-

3 M NaCl

-

Purification system (e.g., HPLC or gel electrophoresis)

Methodology:

-

Oligonucleotide Preparation: Resuspend the 5'-amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

-

NHS Ester Preparation: Immediately before use, dissolve the 6-FAM NHS ester in a small volume of DMSO to create a concentrated stock solution.

-

Labeling Reaction: Add a 5-10 fold molar excess of the dissolved 6-FAM NHS ester to the oligonucleotide solution. Vortex the mixture thoroughly.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Ethanol Precipitation: To remove unreacted dye and salts, add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol to the reaction mixture. Mix well and incubate at -20°C for at least 30 minutes.

-

Pelleting: Centrifuge the mixture at high speed to pellet the labeled oligonucleotide.

-

Washing: Carefully decant the supernatant and wash the pellet with 70% ethanol.

-

Resuspension: Air-dry the pellet and resuspend the labeled oligonucleotide in a suitable buffer (e.g., TE buffer).

-

Purification: Purify the labeled oligonucleotide from the unlabeled oligo and free dye using reverse-phase HPLC or preparative gel electrophoresis.

-

Quantification: Determine the concentration and labeling efficiency of the purified 6-FAM labeled oligonucleotide.

Protocol 2: Quantitative PCR (qPCR) using a 6-FAM Labeled Hydrolysis Probe

This protocol provides a general framework for setting up a qPCR assay using a 6-FAM labeled TaqMan® probe.

Materials:

-

DNA template

-

Forward and reverse primers

-

6-FAM labeled hydrolysis probe (with a suitable quencher, e.g., BHQ-1)

-

qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

-

Nuclease-free water

-

qPCR instrument

Methodology:

-

Reagent Preparation: Thaw all components on ice. Gently vortex and briefly centrifuge each reagent before use. Protect the 6-FAM probe from light.

-

Reaction Setup: On ice, prepare a master mix containing the qPCR master mix, forward primer, reverse primer, 6-FAM probe, and nuclease-free water. A typical final concentration for primers is 300-900 nM and for the probe is 100-250 nM.[16]

-

Template Addition: Add the DNA template to individual PCR tubes or wells of a PCR plate.

-

Master Mix Dispensing: Add the master mix to each reaction vessel containing the template.

-

Sealing and Centrifugation: Seal the PCR plate or tubes and briefly centrifuge to collect the contents at the bottom.

-

qPCR Program: Place the reactions in the qPCR instrument and run a thermal cycling program. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

-

Initial Denaturation: 95°C for 2-10 minutes.

-

Cycling (40x):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).

-

-

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values for each sample.

Protocol 3: Fluorescence In Situ Hybridization (FISH) with a 6-FAM Labeled Probe

This protocol outlines the general steps for performing FISH on fixed cells or tissue sections using a 6-FAM labeled oligonucleotide probe.

Materials:

-

Specimen on a glass slide (e.g., metaphase chromosomes, fixed cells, or paraffin-embedded tissue sections)

-

6-FAM labeled oligonucleotide probe

-

Hybridization buffer (containing formamide, dextran sulfate, and SSC)

-

Wash buffers (e.g., SSC of varying concentrations)

-

DAPI counterstain

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets

Methodology:

-

Sample Preparation:

-

Denaturation:

-

Hybridization:

-

Post-Hybridization Washes:

-

Counterstaining:

-

Visualization:

-

Cover with a clean coverslip.

-

Visualize the fluorescent signals using a fluorescence microscope equipped with filters for DAPI (blue) and FAM (green).

-

Conclusion

This compound remains an indispensable tool in the molecular biology toolbox. Its bright fluorescence, favorable spectral properties, and ease of conjugation have solidified its role in a wide array of applications, from fundamental research to clinical diagnostics. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize 6-FAM in their work, enabling precise and sensitive detection of biomolecules and their interactions.

References

- 1. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]

- 2. This compound ; 6-FAM CAS-no-3301-79-9 - Career Henan Chemical Co. [coreychem.com]

- 3. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. idtdna.com [idtdna.com]

- 6. This compound | C21H12O7 | CID 76806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. abyntek.com [abyntek.com]

- 9. 5(6)-Carboxyfluorescein 500 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 11. glenresearch.com [glenresearch.com]

- 12. Fam-NHS (6-Fam NHS) Oligo Modifications from Gene Link [genelink.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. 6-FAM dT Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 15. researchgate.net [researchgate.net]

- 16. pcrbio.com [pcrbio.com]

An In-depth Technical Guide to the Spectral Properties and pKa of 6-Carboxyfluorescein (6-FAM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential spectral and physicochemical properties of 6-Carboxyfluorescein (6-FAM), a widely used fluorescent dye in biological research and drug development. The document details its absorption and emission characteristics, molar extinction coefficient, fluorescence quantum yield, and its acid dissociation constant (pKa). Furthermore, it outlines generalized experimental protocols for the determination of these key parameters.

Core Spectral and Physicochemical Properties

This compound is a derivative of fluorescein that possesses a carboxylic acid group, enabling its conjugation to biomolecules. Its fluorescence is notably pH-dependent, a crucial consideration for its application in various biological assays.

The spectral and physicochemical properties of 6-FAM are summarized in the table below. These values represent a consensus from various sources and may exhibit slight variations depending on the specific experimental conditions, such as the solvent and pH.

| Property | Value | Conditions |

| Excitation Maximum (λex) | 492 - 495 nm | pH > 7[1][2][3] |

| Emission Maximum (λem) | 517 - 519 nm | pH > 7[1][2][3] |

| Molar Extinction Coefficient (ε) | >72,000 - 83,000 M⁻¹cm⁻¹ | pH 9[2][4] |

| Fluorescence Quantum Yield (Φ) | 0.93 | [5] |

| pKa | ~6.4 - 6.5 | [4][6] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the spectral properties and pKa of this compound.

Protocol 1: Determination of Absorption and Emission Spectra

This protocol outlines the procedure for measuring the excitation and emission maxima of 6-FAM using a spectrophotometer and a spectrofluorometer.

Materials:

-

This compound (6-FAM) stock solution (e.g., in DMSO)

-

Aqueous buffer of desired pH (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of 6-FAM in the aqueous buffer. The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use the aqueous buffer as a blank to zero the spectrophotometer.

-

Measure the absorbance of the 6-FAM solution across a wavelength range of at least 350 nm to 550 nm.

-

The wavelength at which the highest absorbance is recorded is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λex.

-

Scan the emission spectrum over a wavelength range starting from approximately 10 nm above the excitation wavelength to 700 nm.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

Protocol 2: Determination of Molar Extinction Coefficient

This protocol describes how to determine the molar extinction coefficient of 6-FAM using the Beer-Lambert law.

Materials:

-

6-FAM stock solution of a precisely known concentration

-

Aqueous buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes with a known path length (typically 1 cm)

Procedure:

-

Prepare a Dilution Series: Create a series of dilutions of the 6-FAM stock solution in the aqueous buffer.

-

Measure Absorbance: Measure the absorbance of each dilution at the λex.

-

Plot Beer-Lambert Curve: Plot the absorbance values against the corresponding concentrations.

-

Calculate Molar Extinction Coefficient: The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the Beer-Lambert plot, where Absorbance = ε * concentration * path length.

Protocol 3: Determination of Fluorescence Quantum Yield

The quantum yield of 6-FAM can be determined relative to a standard fluorophore with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).

Materials:

-

6-FAM solution

-

Fluorescence standard solution (e.g., Fluorescein)

-

Aqueous buffer

-

Spectrofluorometer

Procedure:

-

Prepare Solutions: Prepare solutions of both 6-FAM and the fluorescence standard in the same buffer. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to minimize reabsorption effects.

-

Measure Spectra:

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Measure the fluorescence emission spectra of both solutions, ensuring the same excitation wavelength and instrument settings are used.

-

-

Calculate Quantum Yield: The quantum yield (Φ) of 6-FAM is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Protocol 4: Determination of pKa

The pKa of 6-FAM can be determined by measuring the change in its absorbance or fluorescence as a function of pH.

Materials:

-

6-FAM stock solution

-

A series of buffers covering a wide pH range (e.g., from pH 4 to pH 9)

-

pH meter

-

Spectrophotometer or Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a series of 6-FAM solutions in the different pH buffers.

-

Measure Absorbance/Fluorescence: Measure the absorbance at λex or the fluorescence intensity at λem for each sample.

-

Plot Data: Plot the absorbance or fluorescence intensity as a function of pH. The resulting curve will be sigmoidal.

-

Determine pKa: The pKa is the pH at which the absorbance or fluorescence is halfway between the minimum and maximum values of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the properties of this compound.

Caption: pH-dependent equilibrium of this compound and its fluorescence.

References

chemical structure and synthesis of 6-Carboxyfluorescein

An In-depth Technical Guide to 6-Carboxyfluorescein: Chemical Structure and Synthesis

Introduction

This compound (6-FAM) is a widely utilized fluorescent dye derived from fluorescein.[1][2] It features a carboxylic acid group that enables its covalent attachment to primary amines on biomolecules, making it a valuable tool for fluorescent labeling.[3] This single-isomer derivative is frequently employed in various biochemical and molecular biology applications, including nucleic acid sequencing, nucleotide labeling, and cellular tracking.[1][4][5] The dye is known for its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[2] Its excitation and emission maxima are well-matched to the 488 nm spectral line of common argon-ion lasers.[2]

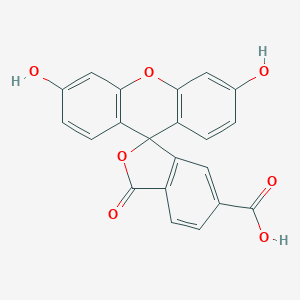

Chemical Structure

This compound is a xanthene dye characterized by a spiro[isobenzofuran-1(3H),9'-[9H]xanthene] core structure. The formal IUPAC name is 3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid.[6] The key structural feature is the carboxyl group attached at the 6-position of the phthalic acid moiety, which distinguishes it from its isomer, 5-carboxyfluorescein.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 3301-79-9 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 6-FAM [this compound] *CAS 3301-79-9* | AAT Bioquest [aatbio.com]

- 5. 6-FAM [this compound] [anaspec.com]

- 6. This compound | C21H12O7 | CID 76806 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photostability and Quantum Yield of 6-Carboxyfluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and quantum yield of 6-Carboxyfluorescein (6-FAM), a widely used fluorescent dye in biological research and drug development. This document delves into the quantitative aspects of its photophysical properties, detailed experimental methodologies for their measurement, and the underlying mechanisms governing its fluorescence and photodegradation.

Introduction to this compound (6-FAM)

This compound, commonly known as 6-FAM, is a derivative of fluorescein that possesses a carboxylic acid group, enabling its covalent conjugation to biomolecules such as proteins and nucleic acids.[1] It is characterized by its bright green fluorescence, with excitation and emission maxima typically around 495 nm and 517 nm, respectively.[2] These spectral properties make it compatible with standard fluorescence microscopy and flow cytometry instrumentation. The fluorescence of 6-FAM is known to be sensitive to its environment, particularly pH and solvent polarity.[3]

Quantitative Photophysical Properties

The performance of 6-FAM as a fluorescent probe is primarily determined by its quantum yield and photostability. The following tables summarize the key quantitative data for these properties under various conditions.

Table 1: Fluorescence Quantum Yield of this compound

| Solvent/Buffer | pH | Quantum Yield (Φ_f) | Reference |

| 0.1 M NaOH | >12 | 0.93 | [4] |

| Phosphate Buffer | 7.5 | ~0.9 (as Fluorescein) | [5] |

| Ethanol | - | Varies | |

| DMSO | - | Varies | |

| Water | 7.4 | Varies |

Table 2: Photostability and Fluorescence Lifetime of this compound

| Parameter | Condition | Value | Reference |

| Fluorescence Lifetime (τ) | Phosphate Buffer, pH 7.5 | 4.0 ns | [5] |

| Fluorescence Lifetime (τ) | 0.1 M NaOH | ~4.0 ns | |

| Photodegradation Rate | Aqueous Solution | Dependent on light intensity, pH, and oxygen |

Factors Influencing Photostability and Quantum Yield

Several environmental factors can significantly impact the photophysical behavior of 6-FAM:

-

pH: The fluorescence of carboxyfluorescein is highly dependent on pH, with its emission intensity increasing in the physiological range of 6 to 7.4.[3]

-

Solvent Polarity: The polarity of the solvent can influence the quantum yield of fluorescein derivatives.

-

Concentration: At high concentrations, self-quenching can occur, leading to a decrease in fluorescence intensity.

-

Presence of Oxygen: Molecular oxygen can play a crucial role in the photodegradation of fluorescein derivatives, often through the formation of singlet oxygen.[6]

-

Excitation Light Intensity: High-intensity illumination can accelerate photobleaching.[7]

Experimental Protocols

Accurate determination of the quantum yield and photostability of 6-FAM is essential for its effective use in quantitative applications. The following are detailed methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound (sample)

-

Fluorescein in 0.1 M NaOH (standard, Φ_f = 0.92) or another suitable standard[8]

-

Solvent of choice (e.g., 0.1 M NaOH, PBS pH 7.4)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the 6-FAM sample and the fluorescein standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 490 nm).

-

Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the spectrofluorometer, ensuring the excitation and emission slits are kept constant.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each measurement.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation:

Φ_f,sample = Φ_f,standard * (m_sample / m_standard) * (η_sample² / η_standard²)

where:

-

Φ_f is the quantum yield

-

m is the slope of the linear fit from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

dot

Determination of Photostability (Photobleaching Quantum Yield)

The photostability of a fluorophore is quantified by its photobleaching quantum yield (Φ_b), which is the probability of a molecule undergoing irreversible photodegradation per absorbed photon.

Materials:

-

Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., PMT or sCMOS camera)

-

Solution of this compound at a known concentration

-

Microscope slides and coverslips

Procedure:

-

Sample Preparation: Prepare a dilute solution of 6-FAM in the desired buffer. Mount a small volume of the solution on a microscope slide and cover with a coverslip.

-

Initial Fluorescence Measurement: Focus on the sample and acquire an initial fluorescence image (F_0) using a low light intensity to minimize photobleaching during this step.

-

Photobleaching: Continuously illuminate a defined region of interest (ROI) with a constant and known light intensity.

-

Time-course Measurement: Acquire a series of fluorescence images of the ROI at regular time intervals (t) until the fluorescence intensity has significantly decreased.

-

Data Analysis:

-

Measure the average fluorescence intensity (F(t)) within the ROI for each image in the time series.

-

Plot F(t) versus time.

-

The photobleaching decay can often be fitted to a single or multi-exponential decay function to determine the photobleaching rate constant (k_b): F(t) = F_0 * e^(-k_b * t)

-

The photobleaching quantum yield (Φ_b) can then be calculated if the photon flux and absorption cross-section are known. A simpler and more common approach is to compare the photobleaching halftime (the time it takes for the fluorescence to decrease to 50% of its initial value) with that of other fluorophores under identical conditions.

-

dot

Photodegradation Mechanism

The photobleaching of fluorescein and its derivatives is a complex process that can occur through several pathways. A primary mechanism involves the transition of the excited singlet state (S1) to a longer-lived triplet state (T1). From the triplet state, the fluorophore can react with molecular oxygen to produce reactive singlet oxygen, which can then oxidize the fluorophore, leading to its degradation.[6] Oxygen-independent pathways, such as reactions between triplet-state and ground-state dye molecules, can also contribute to photobleaching, especially at high concentrations.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescent Properties of Carboxyfluorescein Bifluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

6-Carboxyfluorescein (6-FAM): A Technical Guide to Single Isomer vs. Mixed Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye in biological research and drug development, prized for its bright green fluorescence and compatibility with common instrumentation. It is commercially available as a purified single 6-isomer or as a mixture of 5- and 6-isomers (5(6)-FAM). The choice between the single isomer and the mixed isomers can significantly impact the consistency, reproducibility, and interpretation of experimental results. This in-depth technical guide provides a comprehensive comparison of 6-FAM single isomer and mixed isomers, covering their chemical and spectral properties, applications, and detailed experimental protocols. This guide aims to equip researchers with the necessary information to make an informed decision on the most suitable form of 6-FAM for their specific research needs.

Introduction

Fluorescein and its derivatives have long been indispensable tools in the life sciences for their high fluorescence quantum yields and amenability to chemical modification. This compound (6-FAM) is a derivative of fluorescein that incorporates a carboxylic acid group, enabling its covalent attachment to biomolecules such as proteins, peptides, and nucleic acids.[1][2] This conjugation is typically achieved by activating the carboxylic acid to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the target biomolecule.[3][4]

The synthesis of this compound typically results in a mixture of two structural isomers: 5-carboxyfluorescein and this compound.[1] While this mixture, often denoted as 5(6)-FAM, is suitable for some applications, the presence of two isomers can lead to analytical challenges, including peak broadening in chromatographic separations and potential differences in the biological activity of the labeled conjugates. Consequently, purified single isomers, particularly the 6-isomer, are often preferred for applications demanding high precision and reproducibility, such as in drug development and diagnostics.[2]

Core Properties: Single Isomer vs. Mixed Isomers

The decision to use a single isomer or a mixture of 6-FAM isomers should be based on a thorough understanding of their respective properties. While the spectral characteristics are very similar, differences in purity and chemical homogeneity can have significant downstream effects.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for 6-FAM single isomer and 5(6)-FAM mixed isomers.

| Property | This compound (6-FAM), Single Isomer | 5(6)-Carboxyfluorescein (5(6)-FAM), Mixed Isomers |

| Molecular Weight | 376.32 g/mol | 376.32 g/mol |

| Excitation Maximum (λex) | ~492 - 495 nm[5][6] | ~492 - 496 nm[7][8] |

| Emission Maximum (λem) | ~517 - 520 nm[5] | ~517 nm[7][8] |

| Molar Extinction Coefficient (ε) | ≥ 72,000 cm⁻¹M⁻¹ | ≥ 72,000 cm⁻¹M⁻¹[9] |

| Quantum Yield (Φ) | High (comparable to fluorescein, ~0.93)[10] | High (comparable to fluorescein, ~0.93)[10][11] |

| Purity | High (typically >95% single isomer) | Mixture of 5- and 6-isomers |

| Chemical Structure | Single, defined structure | Mixture of two positional isomers |

Experimental Protocols

Detailed and robust experimental protocols are crucial for successful and reproducible labeling of biomolecules with 6-FAM. The following sections provide step-by-step methodologies for labeling oligonucleotides and proteins.

Oligonucleotide Labeling with 6-FAM Single Isomer NHS Ester

This protocol describes the 5'-labeling of an amine-modified oligonucleotide with 6-FAM single isomer N-hydroxysuccinimide (NHS) ester.

Materials:

-

Amine-modified oligonucleotide (desalted or purified)

-

6-FAM, SE [this compound, Succinimidyl Ester], single isomer

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Nuclease-free water

-

Ethanol (absolute, cold)

-

3 M Sodium Acetate, pH 5.2

-

Purification system (e.g., HPLC, gel electrophoresis, or purification cartridges)

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

-

6-FAM NHS Ester Preparation: Immediately before use, dissolve the 6-FAM NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: a. To the oligonucleotide solution, add a 10-20 fold molar excess of the dissolved 6-FAM NHS ester. b. Mix thoroughly by gentle vortexing. c. Incubate the reaction for 2-4 hours at room temperature in the dark.

-

Purification of Labeled Oligonucleotide: a. Ethanol Precipitation (optional initial cleanup): Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold absolute ethanol to the reaction mixture. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide. Carefully remove the supernatant and wash the pellet with 70% ethanol. b. Chromatographic Purification: Purify the labeled oligonucleotide using reverse-phase HPLC or a suitable purification cartridge. This step is crucial to separate the labeled product from unlabeled oligonucleotides and free dye.

-

Quality Control: a. Analyze the purified product by mass spectrometry to confirm the correct mass of the labeled oligonucleotide. b. Measure the absorbance at 260 nm (for the oligonucleotide) and 495 nm (for 6-FAM) to determine the labeling efficiency and concentration.

Protein Labeling with 5(6)-FAM Mixed Isomers NHS Ester

This protocol outlines the labeling of a protein with 5(6)-FAM, SE (mixed isomers).

Materials:

-

Protein solution (in an amine-free buffer, e.g., PBS pH 7.4)

-

5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, Succinimidyl Ester], mixed isomers

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate, pH 8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Amine-free buffer (e.g., PBS) for purification

Procedure:

-

Protein Preparation: a. Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS). b. Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This is critical for efficient labeling of primary amines.

-

5(6)-FAM NHS Ester Preparation: Immediately before use, dissolve the 5(6)-FAM NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: a. Add a 10-20 fold molar excess of the dissolved 5(6)-FAM NHS ester to the protein solution. b. Mix gently by pipetting up and down. Avoid vigorous vortexing which can denature the protein. c. Incubate the reaction for 1-2 hours at room temperature in the dark.

-

Purification of Labeled Protein: a. Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an amine-free buffer (e.g., PBS). b. Collect the fractions containing the labeled protein, which will typically elute first.

-

Quality Control: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for the protein) and 495 nm (for FAM). A correction factor for the absorbance of FAM at 280 nm should be applied.

Visualization of Key Applications and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate common applications and workflows where 6-FAM is employed.

Real-Time PCR with a 6-FAM Labeled TaqMan® Probe

This diagram illustrates the mechanism of a TaqMan® probe in real-time PCR, where 6-FAM acts as the reporter fluorophore.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What’s the difference between FITC and FAM? | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 6. eu.idtdna.com [eu.idtdna.com]

- 7. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 8. empbiotech.com [empbiotech.com]

- 9. 5(6)-Carboxyfluorescein 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Storage and Handling of 6-Carboxyfluorescein Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for 6-Carboxyfluorescein (6-FAM) powder. Adherence to these guidelines is critical for ensuring the integrity, stability, and performance of this widely used fluorescent dye in research and development applications.

Core Properties of this compound

This compound is a single-isomer derivative of fluorescein that is extensively used for labeling biomolecules, such as proteins and nucleic acids, and as a tracer dye in applications like liposome leakage assays.[1][2] Its carboxyl group allows for conjugation to primary amines on target molecules.[1] Understanding its fundamental properties is key to its proper application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₁₂O₇ |

| Molecular Weight | 376.32 g/mol |

| Appearance | Dark yellow to dark orange powder/solid |

| Melting Point | >300 °C |

| Excitation Wavelength (λex) | ~492-495 nm |

| Emission Wavelength (λem) | ~517-520 nm |

| pKa | ~6.5 |

Note: Excitation and emission maxima can be pH-dependent.

Table 2: Solubility of this compound Powder

| Solvent | Solubility Information |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | 1 mg/mL |

| Ethanol | 5 mg/mL |

| Aqueous Buffers (pH > 6) | Soluble; solubility is pH-dependent |

| 0.1 M NaOH | 9.80-10.20 mg/mL |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Storage and Stability

Table 3: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C.[3] Short-term: 2-8°C or +4°C.[4] | Minimizes thermal degradation. |

| Light | Protect from light, especially when in solution.[3][5][6] | The molecule is photosensitive and can undergo photobleaching. |

| Moisture | Store under desiccating conditions in a tightly closed container.[7] | The powder is hygroscopic and moisture can lead to hydrolysis and degradation. |

| Atmosphere | Store in a dry, well-ventilated place.[7][8] For solutions, storing under nitrogen is recommended.[3] | Prevents moisture uptake and oxidation. |

| Shelf Life | Powder: Up to 12 months at +4°C under desiccating conditions. At least 4 years at -20°C. Solution: Stock solutions in DMSO at -80°C are stable for up to 6 months.[3] | Provides a general guideline for usability. Users should perform their own stability assessments for critical applications. |

Safety and Handling Procedures

This compound is classified as an irritant.[8] Following standard laboratory safety protocols is essential to minimize risk.

Personal Protective Equipment (PPE) and Engineering Controls

-

Eye Protection: Wear safety glasses with side-shields or goggles.[8]

-

Hand Protection: Handle with impervious chemical-resistant gloves.[8]

-

Body Protection: Wear a lab coat.[8]

-

Respiratory Protection: For operations generating dust, use a dust mask (e.g., N95 type).[4]

-

Engineering Controls: Use in a well-ventilated area.[8] A chemical fume hood is recommended, especially when handling the powder.

Hygiene and Spill Management

-

Handling: Avoid creating dust and avoid contact with skin, eyes, and clothing.[7][8] Wash hands thoroughly after handling.[8]

-

Small Spills: Carefully sweep up the powder without creating dust. Place it in a suitable, closed container for disposal.[8]

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and then sweep or shovel it into a suitable container for disposal. Prevent the powder from entering drains.[8]

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. Analysis of dye degradation products and assessment of the dye purity in dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5(6)-Carboxyfluorescein | 72088-94-9 [chemicalbook.com]

- 3. 6-FAM (this compound), Amine-reactive fluorescent label (CAS 3301-79-9) | Abcam [abcam.com]

- 4. ~97% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound And Structurally-Similar Molecules Inhibit DNA Binding And Repair By O6-Alkylguanine DNA Alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] (Validated for labeling peptides and oligos) | CAS 72088-94-9 | AAT Bioquest | Biomol.com [biomol.com]

Methodological & Application

Application Notes and Protocols for 6-Carboxyfluorescein (6-FAM) Labeling of Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein (6-FAM) is one of the most commonly used fluorescent dyes for labeling oligonucleotides.[1][2] Its popularity stems from its high quantum yield, water solubility, and an excitation maximum (492 nm) that is compatible with the 488 nm spectral line of argon-ion lasers, making it ideal for a wide range of applications.[2][3] These applications include real-time PCR probes (e.g., TaqMan probes, Scorpion primers, and Molecular Beacons), Fluorescence In Situ Hybridization (FISH) probes, DNA sequencing primers, and tools for genetic analysis.[2][4] This document provides detailed protocols for the two primary methods of 6-FAM labeling of oligonucleotides: post-synthesis conjugation to an amine-modified oligonucleotide and direct incorporation during synthesis using a phosphoramidite.

Properties of this compound (6-FAM)

Proper experimental design requires an understanding of the physicochemical properties of 6-FAM. The dye's fluorescence is sensitive to its environment, particularly pH. Below pH 7, 6-FAM becomes protonated, leading to a decrease in fluorescence.[1][5] Therefore, it is crucial to maintain a pH of 7.5-8.5 for optimal performance.[1] Additionally, like many fluorophores, 6-FAM is susceptible to photobleaching upon prolonged exposure to light, so it is advisable to store and handle labeled oligonucleotides in the dark.[5][6]

| Property | Value | Reference |

| Excitation Maximum | 492 nm | [2] |

| Emission Maximum | 517 nm | [2] |

| Recommended pH range | 7.5 - 8.5 | [1] |

| Common Quencher | BHQ-1 | [2] |

Experimental Protocols

There are two primary methodologies for labeling oligonucleotides with 6-FAM: post-synthesis labeling of an amine-modified oligonucleotide using a 6-FAM N-hydroxysuccinimide (NHS) ester and direct incorporation during automated DNA synthesis using a 6-FAM phosphoramidite.

Protocol 1: Post-Synthesis Labeling with 6-FAM NHS Ester

This method involves the reaction of an amine-modified oligonucleotide with a 6-FAM NHS ester. The primary amine group on the oligonucleotide performs a nucleophilic attack on the NHS ester, forming a stable amide bond.[7]

Materials:

-

Amine-modified oligonucleotide

-

6-FAM NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7][8]

-

0.1 M Sodium bicarbonate or Sodium borate buffer, pH 8.5[7]

-

Nuclease-free water

-

Ethanol

-

3 M Sodium Chloride

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate/borate buffer to a final concentration of 0.3 to 0.8 mM.[7] If the oligonucleotide is in a buffer containing amines (e.g., Tris), it must be purified first, for instance, by ethanol precipitation.[8]

-

Prepare the 6-FAM NHS Ester Solution: Immediately before use, dissolve the 6-FAM NHS ester in anhydrous DMSO or DMF to a concentration of approximately 14 mM.[7]

-

Labeling Reaction: In a microcentrifuge tube, combine the oligonucleotide solution and the 6-FAM NHS ester solution. A molar excess of the dye is typically used.[7]

-

Incubation: Gently vortex the reaction mixture and incubate for 2-4 hours at room temperature (25°C) in the dark.[7] The reaction is often complete within 30 minutes.[8]

Protocol 2: Direct Incorporation using 6-FAM Phosphoramidite

This method integrates the 6-FAM molecule directly into the oligonucleotide during automated solid-phase synthesis. A 6-Fluorescein Phosphoramidite, which conveniently has a DMT group, is used.[9] This allows for the addition of the dye at the 5' end of the oligonucleotide.[9]

Procedure:

-

Synthesis: The oligonucleotide is synthesized on a solid support using standard phosphoramidite chemistry.

-

Labeling: In the final coupling step, the 6-FAM phosphoramidite is added to introduce the dye at the 5' end. The DMT group on the phosphoramidite remains ("DMT-On").[9]

-

Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and deprotected, typically using ammonium hydroxide overnight at 55°C.[9]

-

Purification: The "DMT-On" feature is utilized for purification, as the hydrophobic DMT group allows for strong retention on reverse-phase purification cartridges or columns, separating the full-length, labeled product from unlabeled failure sequences.[9]

Purification of 6-FAM Labeled Oligonucleotides

Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides. Several methods are available, with the choice depending on the required purity and scale.

-

Cartridge Purification: This is a rapid and efficient method, particularly for DMT-on oligonucleotides from direct synthesis.[1][9] Cartridges that selectively bind the DMT group allow for the separation of the full-length product from failure sequences.[9] Purity can be significantly enhanced, for example, from a crude sample of 77% to a final product of 99% purity.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly ion-pair reversed-phase HPLC, is a powerful technique for purifying dye-labeled oligonucleotides.[10] It offers high resolution and can separate the labeled oligonucleotide from unlabeled species and other impurities.[10]

-

Ethanol Precipitation: This method is useful for removing unincorporated dye and desalting the labeled oligonucleotide.[8] It is often used as an initial purification step before more stringent methods like HPLC.[11]

| Purification Method | Principle | Typical Purity | Reference |

| Cartridge Purification | Selective adsorption of DMT-on oligos | >99% | [1][9] |

| HPLC | Separation by hydrophobicity/charge | >95% | [1][10] |

| Ethanol Precipitation | Precipitation of nucleic acids | Variable, removes free dye | [8] |

Quality Control and Quantification

After purification, it is essential to assess the purity and concentration of the 6-FAM labeled oligonucleotide.

-

Purity Assessment: Purity can be determined by analytical HPLC or capillary gel electrophoresis (CGE).[1] A pure product should appear as a single major peak.

-

Quantification: The concentration of the labeled oligonucleotide is determined by UV-Vis spectrophotometry. The absorbance is measured at 260 nm (for the oligonucleotide) and 494 nm (for 6-FAM). The Beer-Lambert law (A = εcl) is used to calculate the concentration, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.[7] It is important to use the correct extinction coefficients for both the oligonucleotide and the dye at both wavelengths to accurately determine the concentration.

Conclusion

The successful labeling of oligonucleotides with 6-FAM is crucial for a multitude of molecular biology applications. By selecting the appropriate labeling strategy, whether post-synthesis conjugation or direct incorporation, and employing rigorous purification and quality control measures, researchers can generate high-quality fluorescently labeled probes and primers for their specific needs. The protocols and data presented here provide a comprehensive guide for scientists and professionals in the field of drug development and molecular diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 3. stratech.co.uk [stratech.co.uk]

- 4. journalcjast.com [journalcjast.com]

- 5. researchgate.net [researchgate.net]

- 6. eu.idtdna.com [eu.idtdna.com]

- 7. benchchem.com [benchchem.com]

- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 9. glenresearch.com [glenresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Application Note: Amine-Reactive 6-Carboxyfluorescein (6-FAM) for Protein Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Carboxyfluorescein (6-FAM) is a widely used green fluorescent dye valued for its high quantum yield and good water solubility.[1] For protein conjugation, 6-FAM is commonly derivatized with an N-hydroxysuccinimide (NHS) ester, also known as a succinimidyl ester (SE).[2][3] This amine-reactive group readily couples to primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable, covalent amide bond.[4][5] This process is essential for producing fluorescently labeled proteins for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein interaction studies.[]

This document provides detailed protocols for the conjugation of 6-FAM NHS ester to proteins, methods for characterizing the resulting conjugate, and troubleshooting guidelines.

Quantitative Data Summary

The spectroscopic properties of this compound are crucial for experimental design and data analysis.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [][7][8] |

| Emission Maximum (λem) | ~520 nm | [][8] |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ at 494 nm | [][8] |

| Fluorescence Quantum Yield (Φ) | ~0.9 | [][8] |

| Molecular Weight (6-FAM, SE) | ~473.39 g/mol | [4] |

| Correction Factor (CF₂₈₀) | ~0.30 | [9] |

Principle of Conjugation

The conjugation chemistry relies on the reaction between the N-hydroxysuccinimide (NHS) ester of 6-FAM and a primary amine on the protein. The reaction occurs at a slightly basic pH (8.0-8.5) where the primary amine is deprotonated and acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3][5][10]

Figure 1. Reaction of 6-FAM NHS ester with a protein's primary amine.

Experimental Protocols

This section provides a detailed workflow for labeling a protein, such as an IgG antibody, with 6-FAM NHS ester.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. FAM NHS ester, 6-isomer, 890090-41-2 | BroadPharm [broadpharm.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes and Protocols for Primary Amine Labeling using 6-Carboxyfluorescein NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein N-hydroxysuccinimidyl (NHS) ester is a widely utilized amine-reactive fluorescent reagent for the covalent labeling of biomolecules.[1][2][3] This derivative of fluorescein provides a robust method for introducing a fluorescent tag to primary amines, such as the N-terminus of proteins and the side chain of lysine residues.[4][5][] The resulting 6-FAM labeled biomolecules are invaluable tools in a multitude of applications, including fluorescence microscopy, flow cytometry, immunoassays, and nucleic acid detection.[7][8] These application notes provide detailed protocols and guidelines for the effective use of this compound NHS ester in labeling proteins and oligonucleotides.

Chemical Properties and Reaction Mechanism

This compound (6-FAM) is a fluorescent dye with an excitation maximum at approximately 495 nm and an emission maximum at 517 nm.[9] The NHS ester functional group reacts with primary aliphatic amines under mild basic conditions (pH 7.2-9.0) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[2][10] The reaction is typically carried out in aqueous buffers, but the NHS ester itself is often first dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][11] It is crucial to use amine-free buffers, such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers, to avoid competition with the target biomolecule.[5][10]

Figure 1: Reaction of this compound NHS Ester with a Primary Amine.

Quantitative Data Summary

For successful and reproducible labeling, it is critical to control the reaction parameters. The following table summarizes the key quantitative data for labeling reactions with this compound NHS ester.

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 9.0 | Optimal pH is typically 8.3-8.5.[1][10] Below pH 7, the amine is protonated and non-reactive.[1] Above pH 9, hydrolysis of the NHS ester increases significantly.[10] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to slow down the reaction and are recommended for sensitive proteins, though this may require longer incubation times.[4][12] |

| Reaction Time | 30 minutes to Overnight | Typically 1-4 hours at room temperature is sufficient.[1][10] Reactions at 4°C may require overnight incubation. |

| Molar Excess of NHS Ester | 5 to 20-fold | The optimal molar ratio of dye to protein should be determined empirically for each specific protein to achieve the desired degree of labeling. For oligonucleotides, a 5-10 fold excess is common.[2] |

| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis of the NHS ester.[5] |

| Solvent for NHS Ester | Anhydrous DMF or DMSO | Prepare the NHS ester solution immediately before use to minimize hydrolysis.[5] |

Experimental Protocols

Protocol 1: Labeling of Proteins (e.g., Antibodies)

This protocol provides a general procedure for labeling proteins with this compound NHS ester.

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer)

-

This compound NHS ester

-

Anhydrous DMF or DMSO

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[1][5]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

-

Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Protein: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the labeling buffer via dialysis or a desalting column.[5]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3]

-

Labeling Reaction: While gently vortexing, add the calculated amount of the NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the dye is a good starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.[4]

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against an appropriate storage buffer (e.g., PBS).

Figure 2: Experimental Workflow for Protein Labeling.

Protocol 2: Labeling of Amino-Modified Oligonucleotides

This protocol outlines the procedure for labeling oligonucleotides containing a primary amine modification.

Materials:

-

Amino-modified oligonucleotide (desalted)

-

This compound NHS ester

-

Anhydrous DMF or DMSO

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

-

Purification supplies (e.g., ethanol precipitation, HPLC, or purification cartridges)

Procedure:

-

Prepare the Oligonucleotide: Dissolve the amino-modified oligonucleotide in the labeling buffer.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 5 to 10-fold molar excess of the dissolved NHS ester to the oligonucleotide solution.[2] Vortex briefly to mix.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

-

Purification: Purify the labeled oligonucleotide from unreacted dye and byproducts. Common methods include ethanol precipitation, reverse-phase HPLC, or specialized purification cartridges.[13][14] For cartridge purification, follow the manufacturer's protocol.[13]

Troubleshooting

Low labeling efficiency and protein precipitation are common issues encountered during labeling reactions. The following flowchart provides a guide to troubleshooting these problems.

Figure 3: Troubleshooting Guide for Labeling Reactions.

Conclusion

This compound NHS ester is a versatile and efficient reagent for the fluorescent labeling of primary amines on biomolecules. By carefully controlling the reaction conditions as outlined in these protocols, researchers can achieve robust and reproducible labeling for a wide array of downstream applications. For optimal results, it is recommended to empirically determine the ideal dye-to-biomolecule ratio for each specific application.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. glenresearch.com [glenresearch.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. interchim.fr [interchim.fr]

- 12. neb.com [neb.com]

- 13. glenresearch.com [glenresearch.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for 6-Carboxyfluorescein (6-FAM) in Fluorescent In Situ Hybridization (FISH) Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is instrumental in a variety of research and clinical applications, from gene mapping and chromosomal abnormality identification to cancer diagnostics and the study of gene expression. A key component of a successful FISH experiment is the fluorescently labeled probe, and 6-Carboxyfluorescein (6-FAM) is a widely utilized fluorophore for this purpose.

6-FAM is a derivative of fluorescein that emits a bright green fluorescence. It is typically attached to the 5'-end of an oligonucleotide probe.[1][2] Its high quantum yield and good photostability make it a reliable choice for generating strong, specific signals in FISH experiments.[2] These application notes provide detailed protocols and data for the effective use of 6-FAM labeled probes in FISH.

Quantitative Data Summary

The following tables summarize key quantitative parameters for FISH experiments using 6-FAM labeled probes, compiled from various protocols. These values should be considered as a starting point and may require optimization for specific cell types and target sequences.

Table 1: Probe and Hybridization Parameters

| Parameter | Recommended Value/Range | Notes |

| Probe Type | Oligonucleotide Probes | 24-30 bases in length is a common starting point.[3] |

| Probe Labeling | 5'-end labeling with 6-FAM | HPLC purification of labeled probes is recommended.[1] |

| Probe Concentration | 2.5 - 10 ng/µl | Higher concentrations may be needed for less abundant targets.[1][2] |

| Hybridization Buffer | 50% formamide, 10% dextran sulfate, 2xSSC | A common formulation to facilitate denaturation and hybridization.[2] |

| Denaturation Temperature | 75 - 82°C | Co-denaturation of probe and target DNA on the slide is a common method.[2][4] |

| Denaturation Time | 5 - 10 minutes | Sufficient to separate DNA strands without damaging the sample.[2][4] |

| Hybridization Temperature | 37 - 55°C | The optimal temperature depends on the probe sequence and length.[1][5] |

| Hybridization Time | 15 minutes to overnight (16-24 hours) | Shorter times are possible with optimized probes and conditions.[1][2][6] |

Table 2: Post-Hybridization Wash Conditions

| Wash Step | Solution | Temperature | Duration | Purpose |

| Wash 1 | 2xSSC | Room Temperature - 40°C | 5 minutes | To remove coverslips and excess hybridization buffer.[4][5] |

| Wash 2 | 0.1xSSC or 2xSSC | 28 - 40°C | 5 minutes | Stringency wash to remove non-specifically bound probes.[2][4][5] |

| Wash 3 | 2xSSC | 40°C | 5 minutes | To remove residual stringency wash buffer.[4][5] |

Experimental Protocols

The following are detailed protocols for performing FISH with 6-FAM labeled probes on metaphase chromosomes and for detection via fluorescence microscopy.

Protocol 1: FISH on Metaphase Chromosomes

This protocol is adapted for detecting specific DNA sequences on mitotic chromosomes.

1. Slide Preparation:

-

Prepare metaphase chromosome spreads on glass slides using standard cytogenetic techniques.

-

Treat slides with RNase A (100 µg/mL in 2xSSC) for 1 hour at 37°C to remove cellular RNA.[5]

-

Wash slides twice in 2xSSC for 5 minutes each.[5]

-

Dehydrate the slides through an ethanol series (70%, 80%, 95%) for 2 minutes each and air dry.[5]

2. Probe Preparation and Hybridization:

-

Prepare the hybridization mixture containing the 6-FAM labeled probe at a final concentration of 2.5-10 ng/µL in a standard hybridization buffer (e.g., 50% formamide, 10% dextran sulfate, 2xSSC).[2]

-

Apply 10-20 µL of the hybridization mixture to the slide and cover with a coverslip.

-

Seal the edges of the coverslip with rubber cement.

-

Co-denature the probe and chromosomal DNA on a heat block at 82°C for 5 minutes.[2]

-

Transfer the slides to a humidified chamber and incubate overnight at room temperature for hybridization.[2]

3. Post-Hybridization Washes:

-

Carefully remove the rubber cement and coverslip.

-

Wash the slides three times in 2xSSC at 28-30°C for 5 minutes each.[2]

-

Dehydrate the slides in an ethanol series (70-96%) and air-dry.[2]

4. Counterstaining and Mounting:

-

Apply an antifade mounting medium containing 1% 4',6-diamidino-2-phenylindole (DAPI) to the slide.[2] DAPI will stain the chromosomes blue, providing a contrast to the green 6-FAM signal.

-

Place a coverslip over the mounting medium and seal the edges.

5. Visualization:

-

Examine the slides using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and FITC/FAM (green).[2]

-

Capture and process images using cytogenetics software.[2]

Protocol 2: FISH for Flow Cytometry Detection

This protocol is designed for the quantitative analysis of probe binding using flow cytometry.

1. Cell Fixation:

-

Pellet cell samples by centrifugation (e.g., 5 minutes at 2,000 x g).[1]

-

Resuspend the cell pellet in 500 µL of 10% neutral buffered formalin and fix for 30 minutes at 25°C.[1]

-

Discard the formalin, wash the cells once with 1x PBS, and pellet again.[1]

-

Resuspend the fixed cells in a storage solution (e.g., 50:50 mix of PBS:absolute ethanol) and store at -20°C.[1]

2. Hybridization:

-

For each reaction, pellet 100 µL of the fixed cell suspension.[1]

-

Resuspend the cell pellet in 100 µL of hybridization buffer (e.g., 0.7 M NaCl, 0.1 M Tris [pH 8.0], 0.1% SDS, 10 mM EDTA) containing the 6-FAM labeled probe at a concentration of 5 ng/µL.[1]

-

Hybridize for 30 minutes at 55°C on a heat block.[1]

3. Washing:

-

Add 500 µL of hybridization buffer without the probe to the cell suspension.[1]

-

Wash for 30 minutes at 55°C.[1]

-

Pellet the hybridized cells and resuspend them in a 50:50 mixture of PBS and absolute ethanol.[1]

4. Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for 6-FAM fluorescence.

Visualizations

The following diagrams illustrate the key workflows in a typical FISH experiment using 6-FAM labeled probes.

Caption: General workflow for Fluorescent In Situ Hybridization (FISH) using 6-FAM probes.

Caption: Probe labeling and signal detection pathway for 6-FAM in FISH.

Conclusion

This compound remains a robust and reliable fluorophore for fluorescent in situ hybridization. Its bright green emission provides excellent contrast, especially when paired with a blue counterstain like DAPI. By following the detailed protocols and considering the quantitative parameters outlined in these application notes, researchers can effectively utilize 6-FAM labeled probes to achieve high-quality, specific, and reproducible FISH results for a wide range of applications in research, diagnostics, and drug development.

References

- 1. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]

- 2. researchgate.net [researchgate.net]

- 3. FISH Probes Design and Protocols [genelink.com]

- 4. abyntek.com [abyntek.com]

- 5. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]

- 6. takara.co.kr [takara.co.kr]

Application of 6-Carboxyfluorescein (6-FAM) in Real-Time PCR Assays: A Guide for Researchers

Introduction

Real-time Polymerase Chain Reaction (qPCR) is a cornerstone of modern molecular biology, enabling the sensitive and specific quantification of nucleic acids. A key component of many qPCR assays is the fluorescent reporter molecule that allows for the real-time monitoring of DNA amplification. Among the most widely used and well-characterized fluorescent dyes is 6-Carboxyfluorescein, commonly known as 6-FAM. This green fluorescent dye is a popular choice for labeling oligonucleotide probes due to its high quantum yield and compatibility with the optical systems of most real-time PCR instruments.[1][2]

This application note provides detailed protocols and guidelines for the use of 6-FAM in real-time PCR assays, with a focus on probe-based chemistries such as TaqMan™ hydrolysis probes. It is intended for researchers, scientists, and drug development professionals who are developing and performing quantitative nucleic acid analysis.

Principle of 6-FAM in Probe-Based qPCR

In probe-based qPCR, a short oligonucleotide probe, dual-labeled with a reporter fluorophore and a quencher, is designed to hybridize to a specific target sequence between the forward and reverse primers. 6-FAM is typically attached to the 5' end of the probe and serves as the reporter dye. A quencher molecule is attached to the 3' end.

The mechanism of fluorescence generation in a TaqMan™ assay, a common application for 6-FAM, is based on the 5' to 3' exonuclease activity of the DNA polymerase.

When the probe is intact, the close proximity of the quencher to 6-FAM results in the suppression of its fluorescence through Förster Resonance Energy Transfer (FRET) or static quenching.[3] During the annealing/extension phase of PCR, the probe hybridizes to its target sequence. As the DNA polymerase extends the primer, its 5'→3' exonuclease activity cleaves the probe, separating the 6-FAM reporter from the quencher. This separation leads to an increase in fluorescence, which is detected by the real-time PCR instrument. The intensity of the fluorescence signal is directly proportional to the amount of PCR product generated.[4]

Key Characteristics of 6-FAM

Understanding the spectral properties of 6-FAM is crucial for proper instrument setup and experimental design.

| Property | Value |

| Excitation Maximum (λex) | ~495 nm |

| Emission Maximum (λem) | ~520 nm |

| Common Quenchers | Black Hole Quencher® 1 (BHQ®-1), TAMRA |

| Appearance | Green Fluorescence |

Table 1: Spectral Properties of this compound (6-FAM). [5]

For multiplex qPCR applications, 6-FAM is often paired with other fluorophores with distinct emission spectra, such as VIC®, HEX™, or ROX™, to allow for the simultaneous detection of multiple targets in a single reaction.[6]

Experimental Protocols

This section provides a detailed protocol for a common application of 6-FAM in real-time PCR: the quantification of gene expression using a TaqMan™ assay. As a specific example, we will outline the detection of the human housekeeping gene, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Assay Design and Synthesis

Proper design of primers and the 6-FAM labeled probe is critical for the success of the qPCR assay.

Primer and Probe Sequences for Human GAPDH:

| Oligonucleotide | Sequence (5' to 3') |

| Forward Primer | GGCTACCACATCCAAGGAAG |

| Reverse Primer | CAATTACAGGGCCTCGAAAGA |

| Probe | 6FAM-ACCCAAAGAAGAAGATGGAAAAGCGGTT-BHQ1 |

Table 2: Example Primer and 6-FAM Probe Sequences for Human GAPDH. [7]

Reaction Setup

The following is a recommended reaction setup for a 20 µL reaction volume.

| Component | Final Concentration | Volume (µL) |

| 2x qPCR Master Mix | 1x | 10 |

| Forward Primer (10 µM) | 900 nM | 1.8 |

| Reverse Primer (10 µM) | 900 nM | 1.8 |

| 6-FAM Probe (5 µM) | 250 nM | 1.0 |

| cDNA Template | Variable | X |

| Nuclease-free Water | - | Up to 20 |

Table 3: Real-Time PCR Reaction Mixture for GAPDH Quantification.

Note: The optimal concentrations of primers and probe may need to be determined empirically. It is recommended to perform a primer/probe concentration matrix optimization for new assays.

Thermal Cycling Protocol

The following is a standard thermal cycling protocol for TaqMan™ assays.

| Step | Temperature (°C) | Time | Cycles |

| Enzyme Activation | 95 | 10 min | 1 |

| Denaturation | 95 | 15 sec | 40 |

| Annealing/Extension | 60 | 1 min |

Table 4: Recommended Thermal Cycling Conditions. [8]

Data Presentation and Analysis